molecular formula C14H9I4NO3 B601873 3,5,3',5'-Tetraiodo Thyroacetamide CAS No. 176258-88-1

3,5,3',5'-Tetraiodo Thyroacetamide

Cat. No.: B601873
CAS No.: 176258-88-1
M. Wt: 746.85
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Description

3,5,3’,5’-Tetraiodo Thyroacetamide is a synthetic compound with the molecular formula C14H9I4NO3 and a molecular weight of 746.84 g/mol . . This compound is characterized by the presence of four iodine atoms, which contribute to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

3,5,3’,5’-Tetraiodo Thyroacetamide interacts with various enzymes, proteins, and other biomolecules. It is a deaminated analog of L-thyroxine (T4) and prevents the pro-angiogenesis actions of T4 and 3,5,3’-triiodo-L-thyronine . It acts as a thyrointegrin receptor antagonist, preventing the binding of thyroid hormones .

Cellular Effects

3,5,3’,5’-Tetraiodo Thyroacetamide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3,5,3’,5’-Tetraiodo Thyroacetamide involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It prevents the binding of thyroid hormones, acting as a thyrointegrin receptor antagonist .

Metabolic Pathways

3,5,3’,5’-Tetraiodo Thyroacetamide is involved in various metabolic pathways. It is known to influence many metabolic pathways, primarily acting on carbohydrate and lipid catabolism .

Preparation Methods

The synthesis of 3,5,3’,5’-Tetraiodo Thyroacetamide typically involves the iodination of a precursor compoundIndustrial production methods may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3,5,3’,5’-Tetraiodo Thyroacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9I4NO3/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMHUDWTDPTECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9I4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170104
Record name 3,5,3',5'-Tetraiodo thyroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

746.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176258-88-1
Record name 3,5,3',5'-Tetraiodo thyroacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176258881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,3',5'-Tetraiodo thyroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,3',5'-TETRAIODO THYROACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R88478K81J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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